S-Methyl methanethiosulfonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methylsulfonylsulfanylmethane | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C2H6O2S2/c1-5-6(2,3)4/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYONNSVDNIRXKZ-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062739 | |
| Record name | Methanesulfonothioic acid, S-methyl ester | |
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Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid with a stench; [Sigma-Aldrich MSDS] | |
| Record name | Methyl methanethiosulfonate | |
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Boiling Point |
266.00 to 267.00 °C. @ 760.00 mm Hg | |
| Record name | Methyl methanethiosulfonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031832 | |
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Solubility |
slightly | |
| Record name | Methyl methanethiosulfonate | |
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CAS No. |
2949-92-0 | |
| Record name | S-Methyl methanethiosulfonate | |
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| Record name | Methyl methanethiosulfonate | |
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| Record name | 2949-92-0 | |
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| Record name | Methanesulfonothioic acid, S-methyl ester | |
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| Record name | Methanesulfonothioic acid, S-methyl ester | |
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| Record name | S-methyl methanethiosulphonate | |
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| Record name | S-METHYL METHANETHIOSULFONATE | |
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| Record name | Methyl methanethiosulfonate | |
| Source | Human Metabolome Database (HMDB) | |
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Mechanistic Investigations of S Methyl Methanethiosulfonate Interactions with Biomolecules
Thiol-Disulfide Exchange Reactions Involving S-Methyl Methanethiosulfonate (B1239399)
S-Methyl methanethiosulfonate (MMTS) is a sulfhydryl-reactive reagent widely utilized in biochemistry and proteomics. nih.govresearchgate.net It engages in thiol-disulfide exchange reactions, primarily with the cysteine residues of proteins, forming a mixed disulfide. researchgate.netttuhsc.edu This reaction is central to its application in trapping the thiol-disulfide state of proteins and in studying the role of cysteine residues in enzyme function. nih.govresearchgate.net
Reaction Kinetics and Thermodynamics of Mixed Disulfide Formation
The reaction of this compound with a thiol (R-SH) results in the formation of a mixed disulfide (R-S-S-CH₃) and methanesulfinic acid. researchgate.net This process is characterized by its rapid kinetics under mild conditions. ttuhsc.edu The intrinsic reactivity of methanethiosulfonate (MTS) reagents with thiols is notably high, with reaction rates on the order of 10⁵ M⁻¹ sec⁻¹. ttuhsc.edu
The rate of this thiol-disulfide exchange is significantly influenced by the pH of the environment. researchgate.net The reacting species is the thiolate anion (R-S⁻), not the protonated thiol (R-SH). researchgate.netsci-hub.st Consequently, the reaction kinetics are dependent on the pKa of the thiol and the pH of the solution. researchgate.netdiva-portal.org As the pH increases, the concentration of the more nucleophilic thiolate anion rises, leading to a faster reaction rate. researchgate.net For instance, the rate of thiol-disulfide interchange at pH 8.0 is approximately ten times faster than at pH 7.0 for a thiol with a pKa of around 10. researchgate.net
The thermodynamics of the reaction favor the formation of the mixed disulfide. The reaction liberates methanesulfinic acid, a good leaving group, which rapidly decomposes into low-molecular-weight volatile products. researchgate.netttuhsc.edu This decomposition helps to drive the reaction forward.
Specificity of this compound for Cysteine Thiols in Proteins
This compound exhibits a high degree of specificity for cysteine thiols in proteins. nih.govmdpi.com This selectivity is attributed to the high nucleophilicity of the thiolate anion of cysteine residues compared to other amino acid side chains at physiological pH. ntu.ac.ukaston.ac.uk The pKa of cysteine thiols in proteins can vary widely, from approximately 3 to 11, depending on their local microenvironment. nih.gov Cysteines with a lower pKa will have a higher proportion of the reactive thiolate form at a given pH, making them more susceptible to modification by MMTS. diva-portal.org
Due to its small size, MMTS can access and modify even buried cysteine residues within the protein structure. nih.gov This property is advantageous for comprehensive mapping of cysteine accessibility and function. While generally specific for thiols, the potential for side reactions with other nucleophilic amino acid residues can increase under conditions of high pH and high reagent concentrations. diva-portal.org
Reversibility of this compound Adducts with Reducing Agents
A key feature of the modification of cysteine residues by this compound is its reversibility. nih.govresearchgate.net The mixed disulfide bond formed between the cysteine thiol and the methylthio group (-S-S-CH₃) can be readily cleaved by the addition of reducing agents. researchgate.netdiva-portal.org
Commonly used reducing agents for this purpose include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). researchgate.netnih.gov These reagents efficiently reduce the disulfide bond, regenerating the free thiol group on the cysteine residue. nih.govpnas.org This reversibility allows for the temporary protection of cysteine thiols or the "switching off" of an enzyme's activity, which can then be restored. nih.govnih.gov For example, the modification of creatine (B1669601) kinase with MMTS leads to inactivation, but the enzyme can recover full activity upon removal of the MMTS and regeneration of the active-site thiol. nih.gov
The ability to reverse the modification is a significant advantage over irreversible alkylating agents like iodoacetamide (B48618) (IAM) and N-ethylmaleimide (NEM). nih.gov
Impact of pH and Solvent Environment on Thiol Modification by this compound
The rate and extent of thiol modification by this compound are significantly influenced by the pH and the solvent environment.
pH: As previously mentioned, the reaction rate is pH-dependent because the reactive species is the thiolate anion. researchgate.net Alkaline conditions (e.g., pH 8-8.5) favor the deprotonation of cysteine thiols, thus accelerating the rate of modification. diva-portal.org Conversely, acidic conditions suppress the formation of the thiolate anion, slowing down the reaction. researchgate.netrsc.org The optimal pH for the reaction often represents a balance between maximizing the concentration of the thiolate anion and maintaining the stability and native conformation of the protein.
Solvent: The solvent environment can also affect the reaction. In polar protic solvents, the thiolate anion can be stabilized by solvation, which can decrease the reaction rate of disulfide exchange by several orders of magnitude. researchgate.net The use of organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) can be necessary for methanethiosulfonate reagents that are not water-soluble. ttuhsc.edu However, it is important to note that MMTS and other MTS reagents can hydrolyze in aqueous buffers over time, so solutions should ideally be prepared fresh before use. ttuhsc.edu
Potential for Non-specific Reactions and Artifact Formation in Biological Systems
While this compound is highly specific for thiols, there is potential for non-specific reactions and artifact formation, particularly in complex biological systems. researchgate.netnih.gov One of the most significant artifacts is the induction of both intramolecular and intermolecular protein disulfide bonds, in addition to the expected mixed disulfide adducts. researchgate.netnih.gov This can complicate the analysis of a protein's native thiol-disulfide state. researchgate.net
The reaction of MMTS with a thiol produces methanesulfinic acid as a byproduct. researchgate.netnih.gov This sulfinic acid may react with other cellular components, such as S-nitrosothiols, which could be a source of artifacts in studies of protein S-nitrosylation. nih.gov Furthermore, under certain conditions, such as high pH or large excess of the reagent, MMTS may react with other nucleophilic amino acid residues, although this is less common. sci-hub.stdiva-portal.org In the context of S-nitrosylation studies using the biotin-switch technique, it has been observed that UV light can lead to artifacts by facilitating the biotinylation of MMTS-blocked thiols. nih.gov
Protein Modification by this compound
This compound (MMTS) is a valuable tool for the chemical modification of proteins, primarily targeting cysteine residues. nih.govthermofisher.com This modification is employed in a variety of biochemical and proteomic applications to investigate protein structure, function, and regulation. nih.govthermofisher.com The reaction results in the S-thiomethylation of cysteine residues, forming a mixed disulfide. researchgate.net
The applications of MMTS in protein modification are diverse. It is frequently used to reversibly block cysteine residues, which can help in studying the role of specific thiols in enzyme catalysis or protein function. nih.govthermofisher.com For instance, modification of functional cysteines in the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) with MMTS prevents thiol oxidation and reversibly inhibits the enzyme. nih.gov In contrast, for a redox-regulated protein like recoverin, MMTS can protect a redox-sensitive thiol group from oxidation without affecting the protein's activity. nih.gov
MMTS is also a key reagent in methods designed to study post-translational modifications of cysteine, such as S-nitrosylation. thermofisher.comrsc.org In the "biotin-switch" technique, MMTS is used to block all free thiols in a protein sample. nih.govrsc.org Subsequently, the S-nitrosocysteine bonds are selectively cleaved, and the newly formed thiols are labeled with a reporter tag, allowing for the identification of S-nitrosylated proteins. rsc.orgfrontiersin.org
Furthermore, in the field of proteomics, MMTS is used as an alkylating agent during sample preparation for mass spectrometry. mdpi.commatrixscience.com By modifying free sulfhydryl groups, it prevents the re-formation of disulfide bonds after they have been reduced, which simplifies subsequent enzymatic digestion and analysis. mdpi.com
Below is a table summarizing examples of proteins modified by MMTS and the purpose of the modification:
| Protein | Purpose of MMTS Modification | Outcome of Modification | Reference |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | To modify functional cysteines and study enzyme inhibition. | Reversible inhibition of enzymatic activity and protection from oxidation. | nih.gov |
| Recoverin | To protect a redox-sensitive thiol group. | Protection from oxidation with no impact on protein activity. | nih.gov |
| Triticain-α (cysteine protease) | To protect the primary structure during purification and refolding. | Prevention of undesirable activity and stabilization of the protein. | nih.gov |
| Creatine kinase | To investigate the role of the active-site thiol. | Reversible inactivation of the enzyme. | nih.gov |
| Peptide methionine sulfoxide reductase (MsrA) | To determine the free sulfhydryl state and protect against oxidation. | Covalent modification of all four cysteines, protecting the enzyme from inactivation by hydrogen peroxide. | pnas.org |
| General Proteomics | To block free cysteine thiols before enzymatic digestion. | Prevention of disulfide bond re-formation for mass spectrometry analysis. | mdpi.commatrixscience.com |
| S-nitrosylated proteins (various) | To block non-nitrosylated thiols in the biotin-switch technique. | Allows for the specific labeling and identification of S-nitrosylated cysteines. | nih.govrsc.org |
Alkylation of Cysteine Residues and Formation of Methylthio Mixed Disulfides
The primary reaction of MMTS with proteins involves the alkylation of the thiol group (-SH) of cysteine residues. This reaction results in the formation of a methylthio mixed disulfide (-S-SCH₃). researchgate.net This modification is highly specific for cysteine residues and is significantly faster and more selective than many other alkylating agents. researchgate.net The resulting methylthio adduct can be readily cleaved by reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol, restoring the original cysteine residue. researchgate.net This reversibility is a key advantage of MMTS in many experimental applications. nih.gov
The reaction can be represented as:
Protein-SH + CH₃SO₂SCH₃ → Protein-S-SCH₃ + CH₃SO₂H
This modification prevents the thiol group from participating in other reactions, such as the formation of disulfide bonds or oxidation. nih.gov The small size of the methylthio group allows MMTS to access even buried cysteine residues within a protein's structure. nih.gov
Effects on Protein Conformation and Stability
The modification of cysteine residues by MMTS can induce changes in protein conformation and stability. The introduction of the methylthio group can alter the local environment of the modified cysteine, potentially disrupting non-covalent interactions that maintain the protein's three-dimensional structure.
For instance, studies on the papain-like cysteine protease have shown that binding of MMTS leads to an increased exposure of hydrophobic residues, as indicated by a two-fold increase in 8-Anilinonaphthalene-1-sulfonic acid fluorescence. mdpi.com However, the impact on stability can be complex. While significant modification, particularly at high molar excess of MMTS, can lead to irreversible denaturation, moderate modification may be reversible upon removal of the methylthio group. mdpi.com The stability of different domains within a protein can also be differentially affected. For example, the C-terminal β-sheet rich domain of the papain-like cysteine protease family exhibits significant structural stability even after modification. mdpi.com
Influence on Protein-Protein Interactions
The modification of cysteine residues by this compound can significantly influence protein-protein interactions. Cysteine residues are often located at the interfaces of protein complexes, and their modification can either disrupt or, in some cases, stabilize these interactions. For example, the S-nitrosylation of TIR1 and SKP1, components of an E3 ubiquitin ligase complex, enhances their interaction to regulate auxin-responsive gene expression in plants. mdpi.com While this is an example of a different cysteine modification, it highlights the principle that altering the state of a cysteine residue can modulate protein-protein interactions.
In the context of STAT3 signaling, which is crucial in cancer development, disrupting the STAT3:STAT3 dimerization is a key therapeutic strategy. tandfonline.com While MMTS itself has not been extensively studied for this specific interaction, derivatives of methanethiosulfonate have been designed to inhibit STAT3 dimerization by targeting cysteine residues within the SH2 domain, a critical region for this interaction. tandfonline.com This suggests that MMTS and its derivatives can be used as tools to probe and potentially modulate protein-protein interactions that are dependent on specific cysteine residues.
Trapping of Thiol-Disulfide States in Redox-Sensitive Proteins
This compound is a valuable reagent for "trapping" the natural thiol-disulfide state of proteins, particularly those that are sensitive to the cellular redox environment. nih.govnih.govscientificlabs.co.uk This is crucial for accurately studying the in vivo status of cysteine residues, which can exist as free thiols, intramolecular or intermolecular disulfides, or in other modified forms. The rapid reaction of MMTS with free thiols prevents their oxidation or participation in thiol-disulfide exchange reactions during sample preparation and analysis. researchgate.netnih.gov
The efficiency of MMTS in trapping these states in vivo has been reported to be higher than that of the more commonly used N-ethylmaleimide. nih.gov This makes MMTS a preferred reagent for redox proteomics studies aiming to identify and quantify the different redox states of cysteine residues within the proteome. researchgate.net However, it is important to note that under certain in vitro conditions, MMTS treatment can potentially induce the formation of additional protein disulfide bonds. nih.gov
Modulation of Protein S-Nitrosylation
This compound plays a critical role in the study of protein S-nitrosylation, a reversible post-translational modification where a nitric oxide (NO) group is attached to a cysteine thiol group. mdpi.com This modification is a key signaling mechanism in numerous physiological and pathological processes. mdpi.comnih.gov
MMTS is a cornerstone of the biotin-switch technique (BST), a widely used method for detecting and identifying S-nitrosylated proteins. mdpi.commdpi.com In this technique, the first step involves blocking all free (unmodified) thiol groups with MMTS. mdpi.commdpi.com This ensures that only the cysteine residues that were originally S-nitrosylated are subsequently available for labeling after the S-nitroso group is selectively removed. mdpi.com Although effective, it is acknowledged that MMTS can potentially cross-react with sulfenic acids, which could lead to false-positive results. mdpi.com
Furthermore, MMTS can be used to investigate the functional consequences of S-nitrosylation. For instance, by blocking cysteine residues, MMTS can prevent S-nitrosylation and thus help to elucidate the role of this modification in a particular cellular process. researchgate.net
Enzyme Inhibition Mechanisms by this compound
This compound is widely recognized for its ability to inhibit enzymes, particularly those that rely on a cysteine residue for their catalytic activity. nih.govalkalisci.com
Reversible Inactivation of Cysteine-Dependent Enzymes
MMTS acts as a reversible inhibitor of cysteine-dependent enzymes. nih.govnih.govspringernature.com The mechanism of inhibition involves the specific modification of a catalytically essential cysteine residue within the enzyme's active site. researchgate.net By forming a methylthio mixed disulfide with this critical cysteine, MMTS effectively blocks the active site and prevents the enzyme from binding to its substrate and carrying out its catalytic function. nih.gov
This inactivation is reversible because the methylthio group can be removed by the addition of a reducing agent like dithiothreitol (DTT), which restores the enzyme's activity. mdpi.comnih.govspringernature.com This reversibility is a significant advantage over irreversible inhibitors, especially for applications such as preventing autolysis of proteases during storage and purification. nih.govnih.govspringernature.com
The degree of inhibition can be dependent on the concentration of MMTS. For example, in studies with the cysteine protease papain, a 10-fold molar excess of MMTS resulted in only moderate inhibition (around 35%), which was fully reversible. mdpi.com However, a 100-fold molar excess led to complete inhibition, but the recovery of activity after DTT treatment was incomplete, suggesting some irreversible denaturation at higher concentrations. mdpi.com
Specificity for Active Site Cysteines
This compound (MMTS) is a small organosulfur compound recognized for its utility as a thiol-modifying reagent that exhibits a high degree of specificity for cysteine residues within proteins. nih.govwikipedia.org Its primary mechanism of action involves the S-thiolation of the sulfhydryl group of a cysteine, forming a mixed disulfide bond (-S-S-CH₃). researchgate.net This reaction is particularly relevant for enzymes that depend on a cysteine residue in their active site for catalytic function.
The reaction is a nucleophilic attack by the cysteine's thiolate anion on the electrophilic sulfur atom of MMTS, leading to the formation of a covalent but reversible adduct. mdpi.com This specificity makes MMTS a valuable tool for probing the role of catalytic and structural cysteines in enzyme activity. nih.govresearchgate.net For instance, in the case of the cysteine protease papain, MMTS reacts exclusively with the available thiol of the active site Cysteine-25, leading to enzyme inactivation. acs.org Similarly, studies on leukotriene A₄ hydrolase indicated the presence of a critical cysteine residue at or near the active site, which was susceptible to modification by MMTS, leading to inactivation. nih.gov The small size of the MMTS molecule allows it to access even buried cysteine residues that might be inaccessible to bulkier reagents. nih.gov This property, combined with its specific reactivity towards thiols, allows researchers to selectively modify and study the function of active site cysteines in a wide range of enzymes, including proteases, oxidoreductases, and transferases. nih.govrsc.org
Dose-Dependent Inhibition and Recovery Kinetics
The inhibitory effect of this compound on enzyme activity is directly correlated with its concentration, exhibiting clear dose-dependent kinetics. The reversibility of this inhibition is a key feature, although recovery can be influenced by the concentration of MMTS used.
Studies on the cysteine protease papain provide a clear example of this dose-dependency. mdpi.com At a 1:1 molar ratio with the enzyme, MMTS showed no significant impact on papain's residual activity. mdpi.com Increasing the concentration to a 10-fold molar excess resulted in a moderate inhibition of approximately 35%. mdpi.com Complete inhibition of the enzyme was only achieved when a 100-fold molar excess of MMTS was applied. mdpi.com
The recovery of enzyme activity, typically achieved by adding a reducing agent like dithiothreitol (DTT) to break the disulfide bond, is also dependent on the initial inhibitor concentration. mdpi.com In the papain study, full recovery of enzymatic activity was observed after treatment with DTT when the enzyme was moderately inhibited with a 10-fold excess of MMTS. mdpi.com However, when inhibition was achieved with a 100-fold molar excess, subsequent treatment with DTT only restored about 55% of the enzyme's original activity, suggesting that at high concentrations, irreversible denaturation may occur alongside the reversible thiol modification. mdpi.comresearchgate.net
A similar dose- and time-dependent inactivation process was observed with leukotriene A₄ hydrolase, where the inactivation was found to be a pseudo-first-order process. nih.gov The inactivated enzyme could be partially reactivated upon treatment with β-mercaptoethanol. nih.gov
Table 1: Dose-Dependent Inhibition and Recovery of Papain Activity by MMTS
| Molar Ratio (MMTS:Papain) | Residual Activity (%) | Recovery with DTT (%) | Reference |
|---|---|---|---|
| 1:1 | ~100 | Not Applicable | mdpi.com |
| 10:1 | ~65 | ~100 | mdpi.com |
| 100:1 | 0 | ~55 | mdpi.com |
Impact on Enzyme Catalytic Activity and Substrate Binding
Modification of active site cysteines by this compound directly impacts the catalytic machinery of enzymes, often leading to a significant reduction or complete loss of activity. The specific effects on kinetic parameters, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), can provide insight into the precise role of the modified cysteine.
In the case of leukotriene A₄ hydrolase, modification by MMTS led to a reduced Vₘₐₓ while the Kₘ remained unchanged. nih.gov This suggests that the modification did not affect the enzyme's affinity for its substrate but rather interfered with the catalytic process itself, which is characteristic of non-competitive inhibition. nih.govnumberanalytics.com Conversely, studies on rabbit liver cytosolic serine hydroxymethyltransferase showed that after treatment with MMTS, the nearly inactive enzyme could still form an enzyme-substrate complex. researchgate.net However, this complex was unstable and dissociated, indicating that a crucial role of the modified sulfhydryl group is to stabilize the enzyme-substrate complex, a step necessary for efficient catalysis. researchgate.net
The interaction of MMTS can also have differential effects on substrate binding versus inhibitor binding. Research on the human equilibrative nucleoside transporter 1 (hENT1) demonstrated that the membrane-permeable MMTS decreased the cellular uptake of the substrate 2-chloroadenosine. nih.gov In contrast, the same treatment enhanced the binding of the inhibitor nitrobenzylmercaptopurine riboside (NBMPR), highlighting the complex role of specific cysteine residues in the transporter's conformational state and function. nih.gov
Comparative Analysis with Irreversible Thiol-Modifying Agents
This compound is often compared with classic irreversible thiol-modifying agents like iodoacetamide (IAM) and N-ethylmaleimide (NEM). The most significant distinction lies in the nature of the chemical modification and its reversibility. diva-portal.org
MMTS reacts with thiols to form a mixed disulfide bond (-S-S-CH₃). researchgate.net This bond can be readily cleaved by reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol, thereby regenerating the free thiol and restoring protein function. nih.govmdpi.comnih.gov This reversibility is a major advantage, allowing for controlled "switching" of enzyme activity. nih.gov
In contrast, IAM and NEM are alkylating agents that form stable, irreversible thioether covalent bonds with cysteine residues. diva-portal.orgnih.gov IAM reacts via an Sₙ2 nucleophilic substitution, while NEM undergoes a Michael addition. nih.gov This modification is permanent, leading to an irreversible loss of protein function. numberanalytics.com
While the irreversibility of IAM and NEM is useful for permanently blocking thiol reactivity in proteomics workflows, the reversible nature of MMTS is advantageous for studying the specific function of cysteines in catalysis and regulation. nih.govproteomexchange.org However, it is noted that MMTS can potentially induce the formation of additional intramolecular or intermolecular disulfide bonds, which could be a source of experimental artifacts. researchgate.netnih.gov NEM is reported to react with thiols much faster than IAM under neutral or slightly acidic conditions, but it may exhibit lower specificity by reacting with other residues like histidine and lysine (B10760008) at high concentrations or basic pH. nih.govnih.gov
Table 2: Comparison of Thiol-Modifying Agents
| Feature | This compound (MMTS) | Iodoacetamide (IAM) | N-Ethylmaleimide (NEM) |
|---|---|---|---|
| Reaction Type | S-thiolation (forms mixed disulfide) | Alkylation (Sₙ2 substitution) | Alkylation (Michael addition) |
| Reversibility | Reversible (with reducing agents) | Irreversible | Irreversible |
| Bond Formed | Disulfide (-S-S-CH₃) | Thioether (-S-CH₂CONH₂) | Thioether adduct |
| Primary Use | Reversible inhibition, studying cysteine function, trapping disulfide states | Irreversible blocking of thiols in proteomics | Irreversible blocking of thiols, trapping thiols in intact cells |
| Potential Issues | Can promote disulfide bond formation | Can modify other residues (e.g., methionine) | Lower specificity at high pH/concentration (reacts with His, Lys) |
Advanced Methodologies in S Methyl Methanethiosulfonate Research
Spectroscopic Techniques for Characterizing S-Methyl Methanethiosulfonate-Biomolecule Interactions
Spectroscopic methods are invaluable for elucidating the nuanced changes that occur when MMTS interacts with biomolecules. These techniques offer real-time, non-invasive ways to observe molecular structure and dynamics.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the structural changes in proteins and lipids upon interaction with S-Methyl methanethiosulfonate (B1239399). By analyzing the vibrational modes of chemical bonds, FTIR can reveal alterations in the secondary structure of proteins and the organization of lipid bilayers.
In a study on the interaction of MMTS with dipalmitoylphosphatidylcholine (DPPC) bilayers, FTIR was used to characterize the hydrophilic region of the lipid system. conicet.gov.arconicet.gov.ar The analysis of the Amide I region of protein spectra, for instance, can show shifts in band positions and intensities that correspond to changes in α-helices, β-sheets, and unordered structures. researchgate.netmdpi.com For example, research on papain, a cysteine protease, demonstrated that blocking the free thiol group with MMTS led to significant transitions in its secondary structure. researchgate.netmdpi.com These changes were characterized by a decrease in α-helices and unordered structures and an increase in aggregation-specific β-sheets in a dose-dependent manner. researchgate.netmdpi.com The reversibility of these structural changes upon treatment with a reducing agent like dithiothreitol (B142953) (DTT) can also be monitored, providing insights into the potential for restoring native protein structure. researchgate.netmdpi.com
Table 1: FTIR Analysis of Papain Secondary Structure Changes Induced by MMTS This table is interactive. Click on the headers to sort the data.
| Molar Ratio (Papain:MMTS) | α-Helix Content (%) | β-Sheet (Aggregation) Content (%) | Unordered Structure Content (%) |
|---|---|---|---|
| 1:0 (Native) | 30 | 25 | 45 |
| 1:10 | 25 | 35 | 40 |
| 1:50 | 20 | 45 | 35 |
| 1:100 | 18 | 52 | 30 |
Data derived from studies on papain denaturation. researchgate.netmdpi.com
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that amplifies the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, such as gold or silver nanoparticles. clinmedjournals.orgwikipedia.org This enhancement allows for the detection of analytes at very low concentrations, making it suitable for studying the subtle interactions between MMTS and biomolecules. clinmedjournals.orgmdpi.com
While direct SERS studies focusing exclusively on MMTS are not extensively documented in the provided results, the principles of SERS are applicable. For instance, SERS can provide detailed vibrational information, offering a molecular fingerprint of the analyte. clinmedjournals.orgumass.edu In the context of MMTS-biomolecule interactions, SERS could potentially be used to:
Detect the formation of the methylthio (S-CH3) group on a cysteine residue.
Observe conformational changes in a protein's structure in the vicinity of the modification.
Study the interaction of MMTS with lipid membranes by analyzing the vibrational modes of the lipid molecules. conicet.gov.arconicet.gov.ar
The technique's high sensitivity makes it a promising tool for future investigations into the specific molecular consequences of MMTS binding. wikipedia.orgmdpi.com
Fluorescence spectroscopy is a widely used biophysical method to monitor conformational changes in proteins. researchgate.netnih.gov This technique often employs extrinsic fluorescent probes or utilizes the intrinsic fluorescence of tryptophan and tyrosine residues within the protein.
The binding of MMTS to a protein can alter the local environment of these fluorescent reporters, leading to changes in fluorescence intensity, emission wavelength, and polarization. For example, the binding of MMTS to the cysteine protease papain was shown to cause a two-fold increase in the fluorescence of 8-Anilinonaphthalene-1-sulfonic acid (ANS), a probe that binds to exposed hydrophobic regions of proteins. researchgate.netmdpi.com This finding indicated that MMTS binding induced a conformational change that increased the exposure of hydrophobic residues. researchgate.netmdpi.com Such studies can quantify the extent of conformational change and its reversibility, providing valuable data on protein stability and dynamics following modification by MMTS. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining high-resolution structural information about molecules in solution. For large proteins, specific isotope labeling strategies, such as incorporating ¹³C-labeled methyl groups, are often necessary to simplify the complex spectra. rsc.org
A notable application of NMR in the context of MMTS involves the study of enzyme mechanisms. In research on porphobilinogen (B132115) synthase, ¹³C and ¹⁵N NMR were used to characterize an enzyme-bound Schiff base intermediate. nih.gov This intermediate was trapped by modifying the enzyme with MMTS, allowing for detailed structural analysis of the active site. nih.gov The chemical shifts observed in the NMR spectra provided evidence for the stereochemistry of the intermediate and the protonation state of key functional groups, offering crucial insights into the enzyme's catalytic cycle. nih.gov MMTS can also be used to introduce a ¹³C-labeled pseudo-methionine methyl group by reacting with a cysteine residue, which can then be used as a probe for NMR studies of large proteins. rsc.org
Proteomic Approaches for Identifying this compound Targets
Proteomics, the large-scale study of proteins, offers powerful methods to identify which proteins in a complex biological sample are modified by MMTS. This is crucial for understanding the cellular pathways affected by this reagent.
Mass spectrometry (MS) is the cornerstone of modern proteomics, enabling the identification and quantification of thousands of proteins from complex mixtures. acs.orgnih.gov In the context of MMTS, MS-based approaches are essential for identifying the specific cysteine residues that have been modified.
A common strategy, often used in protocols like the biotin-switch technique for identifying S-nitrosylated proteins, involves several key steps. acs.orgnih.gov First, free thiol groups in a protein lysate are blocked with MMTS. acs.orgnih.gov Following this, other modifications of interest (like S-nitrosylation) are selectively reduced to free thiols and then labeled with a tag, such as biotin (B1667282). acs.orgnih.gov The tagged proteins can then be enriched and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). pnas.orgasm.org This differential labeling strategy allows researchers to distinguish between different redox states of cysteine residues.
More directly, MS can be used to identify proteins that have been modified by MMTS by detecting the mass shift corresponding to the addition of a methylthio group (+46 Da). researchgate.net In "shotgun" proteomics, proteins are digested into peptides, which are then analyzed by MS/MS. The fragmentation spectra can pinpoint the exact location of the modification on the peptide sequence. portlandpress.com This approach has been used to identify numerous protein targets of S-glutathionylation, where MMTS was used to block free thiols. portlandpress.com
Biotin Switch Assay Modifications for this compound Labeling
The biotin switch assay (BSA) is a widely utilized technique for the detection and identification of specific, reversible post-translational modifications on cysteine residues, most notably S-nitrosylation. mdpi.comahajournals.org The standard workflow of the assay involves three main steps: firstly, all unmodified, free cysteine thiols in a protein sample are blocked; secondly, the specific, labile modification of interest (e.g., an S-nitrosothiol) is selectively reversed to regenerate a free thiol; and thirdly, this newly exposed thiol is labeled with a biotin tag. nih.gov
This compound (MMTS) is a key reagent in the first step of this process. nih.gov It is a small, reactive thiosulfonate compound that efficiently blocks free sulfhydryl groups by forming a mixed disulfide (S-methylthiolation), thus preventing them from being nonspecifically labeled in the final step. nih.govnih.gov The use of a denaturant like sodium dodecyl sulfate (B86663) (SDS) and heat during the MMTS blocking step helps to expose buried cysteine residues within the protein's interior, ensuring comprehensive blocking and minimizing background signal. nih.govnih.gov
However, the standard biotin switch assay protocol has been adapted to study other modifications like S-sulfhydration (the conversion of a cysteine thiol to a persulfide, -SSH). In these modified assays, MMTS is still used as the primary blocking agent. mdpi.comahajournals.org A critical finding in these studies is that MMTS may not be entirely inert towards the persulfide group itself and can, under certain conditions, react with it, which could lead to an underestimation of S-sulfhydration levels. mdpi.com
To address this, researchers have developed modifications to the assay. One such modification for detecting S-sulfhydrated proteins involves a careful application of MMTS to specifically block free thiols (-SH) while reportedly leaving the hydropersulfide groups (-SSH) intact. ahajournals.org Following this selective blocking, a biotin-conjugated compound like biotin-HPDP is added directly, without a reducing agent, to label the remaining hydropersulfides. ahajournals.org This highlights the flexibility of the biotin switch technique and the central, yet nuanced, role of MMTS in differentiating between various cysteine modifications.
| Assay Step | Standard Biotin Switch Assay (for S-Nitrosylation) | Modified Biotin Switch Assay (for S-Sulfhydration) | Reference |
|---|---|---|---|
| 1. Blocking | Block all free thiols (-SH) with MMTS in the presence of a denaturant (SDS). | Block free thiols (-SH) with MMTS, under conditions reported to preserve hydropersulfides (-SSH). | ahajournals.orgnih.gov |
| 2. Reduction/Cleavage | Selectively reduce S-nitrosothiols (-SNO) to free thiols (-SH) using ascorbate. | This step is omitted. The hydropersulfide is labeled directly. | ahajournals.orgnih.gov |
| 3. Labeling | Label the newly formed thiols with a biotinylating reagent (e.g., Biotin-HPDP). | Label the remaining hydropersulfides (-SSH) directly with Biotin-HPDP. | ahajournals.org |
| 4. Detection | Enrich biotinylated proteins using avidin (B1170675) affinity media, followed by immunoblotting. | Enrich biotinylated proteins using avidin affinity media, followed by immunoblotting. | nih.gov |
Quantitative Proteomics in this compound Studies
In the field of quantitative proteomics, which aims to measure the abundance of thousands of proteins across different samples, MMTS serves a critical function during sample preparation for mass spectrometry analysis. frontiersin.orgsingmass.sg A standard procedure in "bottom-up" proteomics involves digesting proteins into smaller peptides with an enzyme like trypsin. For this digestion to be efficient and for the subsequent analysis to be accurate, the disulfide bonds within proteins must be addressed.
The typical workflow involves two key steps: reduction and alkylation. First, protein disulfide bonds are reduced to free thiol groups using a reducing agent such as tris-(2-carboxyethyl)-phosphine (TCEP). frontiersin.orgsingmass.sg Following reduction, these newly formed and pre-existing free thiols must be blocked, or "alkylated." This alkylation step is crucial as it prevents the reformation of disulfide bonds, which would interfere with digestion and analysis.
MMTS is employed as an effective alkylating agent for this purpose. frontiersin.orgsingmass.sg It reacts with the free thiol groups of cysteine residues, adding a methylthio (-SCH₃) group. This modification is stable under the conditions required for enzymatic digestion and subsequent liquid chromatography-mass spectrometry (LC-MS/MS) analysis. The use of MMTS is integral to protocols for isobaric labeling techniques like iTRAQ (isobaric tags for relative and absolute quantitation), which allow for the simultaneous comparison of protein levels across multiple samples. frontiersin.orgsingmass.sg By ensuring that all cysteine residues are consistently and irreversibly blocked, MMTS contributes to the accuracy and reproducibility of quantitative proteomic measurements.
| Step | Reagent | Typical Conditions | Purpose | Reference |
|---|---|---|---|---|
| Protein Solubilization | Triethylammonium bicarbonate (TEAB) buffer | 0.5 M | To dissolve the protein extract. | singmass.sg |
| Reduction | Tris-(2-carboxyethyl)phosphine (TCEP) | 5 mM, 60°C for 1 hour | To break disulfide bonds, generating free thiols. | frontiersin.org |
| Alkylation (Cysteine Blocking) | This compound (MMTS) | 10 mM, Room Temperature for 15 min | To irreversibly block free thiol groups and prevent re-oxidation. | frontiersin.org |
| Digestion | Trypsin | 1:10 enzyme-to-protein ratio, 37°C for 16 hours | To cleave proteins into peptides suitable for mass spectrometry. | frontiersin.org |
Molecular Modeling and Computational Chemistry of this compound Interactions
Docking Studies with Protein Active Sites
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of MMTS, docking studies are particularly relevant for understanding its interaction with cysteine residues, which are often found in the active sites of enzymes. acs.org
MMTS is frequently used as a reversible covalent inhibitor to protect the catalytic cysteine of proteases like cruzain and Cathepsin K from self-degradation during purification and crystallization procedures. acs.orgresearchgate.net While docking studies are often performed with other potential inhibitors, the crystallographic structures of these enzymes, sometimes solved with the MMTS adduct still present, provide a clear view of how the methylthio group is positioned within the active site. acs.org This structural information is invaluable for validating docking protocols and guiding the design of other covalent inhibitors.
Furthermore, docking studies have been performed on derivatives of methanethiosulfonate to investigate their binding modes with specific protein targets. tandfonline.com For example, studies on methanethiosulfonate derivatives designed as STAT3 inhibitors use docking to predict how these molecules interact with the STAT3-SH2 domain. tandfonline.com These computational models help to elucidate why certain structural features, such as bulky and lipophilic groups, might be required for potent inhibitory activity by showing how they fit into the binding pocket and interact with key residues. tandfonline.com
Molecular Dynamics Simulations of this compound-Protein Adducts
Molecular dynamics (MD) simulations offer a powerful approach to study the physical movements of atoms and molecules over time, providing insights into the flexibility and dynamics of biological systems. acs.orgbiorxiv.org While docking provides a static picture of a binding pose, MD simulations can explore the conformational changes and stability of a protein after it has formed an adduct with MMTS.
Detailed MD simulations have been conducted to analyze the interaction of MMTS with model biological membranes, such as a DPPC bilayer. nih.gov These studies use techniques like potential of mean force (PMF) calculations to determine the free energy profile of MMTS as it partitions into the membrane, identifying the most favorable locations and the enthalpic and entropic driving forces behind the interaction. nih.gov The methodologies from such studies are directly applicable to investigating MMIS-protein adducts.
By running MD simulations on a protein covalently modified by MMTS at a specific cysteine residue, researchers can investigate:
Conformational Stability: Whether the addition of the methylthio group induces local or global changes in the protein's structure.
Active Site Dynamics: How the modification affects the flexibility and accessibility of the enzyme's active site.
Interaction with Substrates/Inhibitors: How the MMTS adduct alters the binding pathways and affinities of other molecules.
These simulations provide a dynamic, atomic-level understanding that complements experimental data on how MMTS modification impacts protein function. acs.org
| Simulation Parameter | Description | Example Finding from MMTS-Membrane Study | Reference |
|---|---|---|---|
| System | Model system containing the molecule of interest (MMTS) and its environment (e.g., protein, lipid bilayer, solvent). | MMTS with a 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) bilayer. | nih.gov |
| Force Field | A set of parameters used to describe the potential energy of the system's particles. | All-atom and coarse-grained (CG) models were used. | nih.gov |
| Simulation Technique | Method used to explore the system's behavior, such as free diffusion or umbrella sampling. | Potential of Mean Force (PMF) calculations via umbrella sampling. | nih.gov |
| Key Insight | The primary conclusion drawn from the simulation data. | MMTS preferentially locates in the carbonyl region of the DPPC bilayer, driven by favorable entropy changes. | nih.gov |
Quantum Chemical Calculations of Reaction Pathways
Quantum chemical calculations, based on the principles of quantum mechanics, provide the most accurate methods for studying chemical reactions at the electronic level. nih.govufl.edu These calculations can be used to map out the entire reaction pathway, including the structures and energies of reactants, transition states, and products. nih.gov
In the context of MMTS, quantum calculations are essential for understanding the fundamental chemistry of its reaction with cysteine thiols. Studies have used these methods to investigate the environment of cysteine residues within proteins, such as ion channels, that are targeted for modification by methanethiosulfonate (MTS) reagents. arxiv.org For instance, by performing quantum calculations on a mutated ion channel segment, researchers can determine how the local environment, including the presence and number of water molecules, affects the structure of the cavity where the reaction would occur. arxiv.org This level of detail is critical because the reaction probability can be highly sensitive to the local electrostatic environment and the availability of protons. arxiv.org
Furthermore, quantum chemistry methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to determine the most stable three-dimensional structures (conformations) of the MMTS molecule itself. researchgate.net Theoretical calculations have shown that the gauche conformer (referring to the rotation around the S-S bond) is the preferred conformation for MMTS. researchgate.net This fundamental structural information is a prerequisite for accurate parameterization in higher-level simulations like molecular dynamics and for understanding its reactivity.
Biological and Biomedical Applications of S Methyl Methanethiosulfonate
Role in Redox Biology and Oxidative Stress Research
Redox biology explores the roles of reactive oxygen species (ROS), reactive nitrogen species (RNS), and other redox-active molecules in cellular signaling and homeostasis. diva-portal.org Cysteine residues in proteins are particularly susceptible to oxidation, acting as "redox switches" that can modulate protein function in response to changes in the cellular redox environment. diva-portal.orgahajournals.org MMTS provides a method to investigate these complex systems. alkalisci.comsigmaaldrich.com
A primary application of MMTS in redox research is the protection of protein thiol groups from unwanted oxidation. nih.gov The thiol group of cysteine is highly reactive and can be oxidized to various states, some of which are irreversible. diva-portal.org By modifying these thiol groups, MMTS forms a mixed disulfide (-S-S-CH₃), effectively "capping" the cysteine and shielding it from oxidation. vwr.com This modification is stable but can be easily reversed using reducing agents like dithiothreitol (B142953) (DTT), restoring the original sulfhydryl group. vwr.com
This protective function is crucial during experimental procedures where samples might be exposed to atmospheric oxygen, which can lead to artificial disulfide bond formation and protein inactivation. researchgate.net For instance, research on the redox-regulated protein recoverin demonstrated that modification by MMTS protects its sensitive thiol group from oxidation without affecting the protein's activity. nih.gov This contrasts with its effect on the enzyme GAPDH, where MMTS modification not only prevents thiol oxidation but also reversibly inhibits the enzyme. nih.gov This highlights the ability of MMTS to selectively protect thiols, which is invaluable for accurately studying the redox state of proteins. nih.govresearchgate.net
Cellular redox homeostasis is the dynamic balance between oxidizing and reducing species within a cell, which is essential for normal physiological function. nih.govosti.gov A significant shift towards an oxidizing environment results in oxidative stress, a condition linked to various pathologies. osti.gov MMTS can be used as a tool to probe the mechanisms of cellular redox homeostasis. mdpi.com
By reacting with protein thiols, MMTS can alter protein activity and induce a state of oxidative stress. mdpi.com This allows researchers to study the cell's response mechanisms. For example, treating the oomycete Phytophthora infestans with MMTS led to a general downregulation of proteins but an upregulation of antioxidants, indicating a cellular response to induced oxidative stress. mdpi.com Studies on prostate cancer cells with the MMTS metabolite, S-methyl methanethiosulfonate (B1239399) (MMTSO), showed an alteration in energy metabolism and provided evidence for a role in modulating the cell's antioxidant defense systems. nih.govresearchgate.net The ability of MMTS to reversibly modify thiols in key metabolic enzymes and signaling proteins allows for the investigation of how cells sense and adapt to redox imbalances. researchgate.netmdpi.com
MMTS is instrumental in identifying and characterizing redox-regulated proteins, whose functions are controlled by the oxidation state of their cysteine residues. alkalisci.comnih.gov It is frequently used to trap the natural thiol-disulfide state of proteins within a cell, preventing changes during sample preparation for analysis. nih.govresearchgate.net This application is particularly useful in redox proteomics, a field that studies the large-scale oxidative modification of proteins. diva-portal.org
The small size of MMTS allows it to access even buried cysteine residues within a protein's structure, a distinct advantage over bulkier reagents. nih.gov Researchers have used MMTS to study a variety of redox-sensitive proteins, as detailed in the table below.
| Protein Studied | Organism/System | Research Focus | Key Finding with MMTS |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | General Biochemistry | Thiol enzyme regulation | MMTS modifies functional cysteines, preventing oxidation and reversibly inhibiting the enzyme. nih.gov |
| Recoverin | General Biochemistry | Redox-regulated protein function | MMTS protects a redox-sensitive thiol from oxidation without impacting protein activity. nih.gov |
| hGCHII Enzyme | Human | Enzyme redox regulation | Treatment with MMTS, a reversible thiol reagent, resulted in a ~90% loss of catalytic activity, indicating regulation by its redox environment. researchgate.net |
| Triticain-α | Triticum aestivum (Wheat) | Cysteine protease structure | MMTS protects the primary structure during long-term purification and refolding procedures. nih.gov |
MMTS is also employed in techniques like the biotin (B1667282) switch assay to study specific oxidative modifications, such as S-nitrosylation (the addition of a nitric oxide group to a thiol). ahajournals.orgosti.gov In this method, free thiols are first blocked with a reagent like MMTS. Then, the S-nitrosylated bonds are specifically broken, and the newly exposed thiols are tagged with biotin for detection and analysis. ahajournals.org
Applications in Enzymology and Protein Chemistry
In the fields of enzymology and protein chemistry, maintaining the structural and functional integrity of proteins is paramount. The sulfhydryl groups of cysteine residues are often located in the active sites of enzymes and are crucial for their catalytic activity. nih.gov
MMTS serves as an effective agent for the temporary and reversible blocking of sulfhydryl groups in enzymes. vwr.comnih.govacs.org This reversible inhibition is a key advantage over reagents like N-ethylmaleimide, which cause irreversible alkylation. nih.gov By modifying the cysteine thiols in an enzyme's active site, MMTS can "switch off" its activity. nih.gov This activity can be fully restored by treating the enzyme with a reducing agent, which removes the methylthio (-S-CH₃) group. vwr.com
This tool allows researchers to:
Study Enzyme Mechanisms: By blocking specific cysteine residues, scientists can determine their role in the catalytic process.
Control Enzyme Activity: Enzyme reactions can be initiated at a precise moment by adding a reducing agent to the MMTS-inhibited enzyme.
Prevent Undesirable Activity: In complex biological mixtures, MMTS can selectively inhibit thiol-dependent enzymes to study the effects of other components. nih.gov
For example, MMTS has been used to reversibly modify thiol groups in creatine (B1669601) kinase and papain-like cysteine proteases to study their function and regulation. vwr.comalkalisci.com
Cysteine proteases are a class of enzymes that are notoriously susceptible to autolysis, a process where the enzyme digests itself. nih.govspringernature.com This self-degradation poses a significant challenge during long-term storage and complex procedures like purification and refolding. nih.govnih.gov
MMTS offers a practical solution to this problem. By reversibly inhibiting the enzyme, MMTS prevents autolysis, thereby protecting the enzyme's primary structure. nih.govnih.gov A notable application was reported for the papain-like enzyme triticain-α. nih.gov During the lengthy processes of purification from its source and subsequent refolding into its correct three-dimensional shape, MMTS was used to protect the enzyme's integrity. nih.gov Once the procedures were complete, the protective MMTS modification was easily removed, yielding a fully active enzyme. nih.govnih.gov This methodology enhances the usability and storage of cysteine proteases for various scientific and industrial applications. nih.govspringernature.com
Studies on Cysteine Protease Structural Transitions
S-Methyl methanethiosulfonate serves as a valuable tool for investigating the structural dynamics of cysteine proteases, a class of enzymes crucial in various biological processes. researchgate.netmdpi.com As a low-molecular-weight electrophilic thiol-blocking reagent, MMTS reversibly inhibits these enzymes by covalently modifying the cysteine residue in the active site. researchgate.netmdpi.com This interaction has been leveraged to study the resulting conformational changes using biophysical methods like fluorimetry and infrared spectroscopy. researchgate.netmdpi.comresearchgate.net
Research on papain-like cysteine proteases demonstrates that MMTS binding induces significant structural transitions. mdpi.comresearchgate.net This binding leads to approximately a two-fold increase in the fluorescence of 8-Anilinonaphthalene-1-sulfonic acid (ANS), a fluorophore that binds to exposed hydrophobic patches on proteins. researchgate.netresearchgate.netnih.gov This indicates that the blocking of the active site by MMTS causes an increased exposure of the enzyme's hydrophobic regions. researchgate.netresearchgate.net
Further analysis reveals substantial changes at the secondary structure level. mdpi.comresearchgate.netnih.gov Upon MMTS binding, there is a notable decrease in the content of α-helices and unordered structures, each by about one-third. mdpi.comresearchgate.net Concurrently, there is a dose-dependent increase in aggregation-specific β-sheets, which can rise from 25% to 52%. mdpi.comresearchgate.netnih.gov The reversibility of this inhibition is accompanied by the reversibility of the protein's denaturation, although a large molar excess of MMTS can lead to incomplete recovery of proteolytic activity due to irreversible denaturation. researchgate.netresearchgate.net
Sensor Development for Protease Activity
The unique interaction between MMTS and cysteine proteases has implications for the development of novel biosensors. researchgate.netmdpi.com Papain-like cysteine proteases are considered interesting model systems for sensor development due to their free thiol group, which is amenable to various sensor designs. researchgate.netmdpi.com The ability of MMTS to act as a reversible blocking agent for this thiol group is a key feature supporting its utility in this field. sigmaaldrich.comalkalisci.comsigmaaldrich.comalkalisci.com
The development of sensors for protease activity relies on detecting the structural changes that occur upon substrate or inhibitor binding. nih.gov The structural stability of the C-terminal β-sheet-rich domain of papain-like cysteine proteases presents an opportunity for designing foldamer-based sensors. researchgate.netresearchgate.net By monitoring the structural transitions induced by MMTS, researchers can gain insights that are crucial for designing sensors capable of detecting protease activity in various biological contexts. researchgate.netsigmaaldrich.com This approach allows for the analysis of protease function, which is vital given the role of these enzymes in numerous physiological and pathological processes. researchgate.netsigmaaldrich.com
Insights into Cellular Signaling Pathways
MMTS has been shown to influence key cellular signaling pathways that are fundamental to cell fate, including proliferation, apoptosis, and energy metabolism. Its ability to modulate these pathways underscores its potential as a subject of biomedical research.
Modulation of STAT3-SH2 Domain Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a critical mediator of cellular processes like proliferation, differentiation, and apoptosis. unimi.itnih.gov Its constitutive activation is a hallmark of many human cancers, making it a prime target for cancer therapy. unimi.itnih.gov The Src Homology 2 (SH2) domain is essential for the activation of STAT3, which involves dimerization and subsequent translocation to the nucleus to regulate gene expression. unimi.itnih.gov
Research has identified the methanethiosulfonate (MTS) moiety as a valuable scaffold for creating new direct inhibitors of the STAT3-SH2 domain. unimi.itsemanticscholar.org Studies using an in vitro competitive binding test known as the AlphaScreen-based assay have confirmed that MTS derivatives can strongly and selectively bind to the STAT3-SH2 domain, inhibiting its function. unimi.itresearchgate.netunimi.it While the parent compounds of these derivatives often show no such ability, the thiosulfonate-hybrids demonstrate significant binding. researchgate.netunimi.ittandfonline.com Although the direct activity of MMTS itself on STAT3 had not been extensively investigated initially, its derivatives have shown promise, suggesting that this class of compounds could lead to new STAT3 inhibitors. unimi.it The effects of MMTS on cancer cells, such as reduced mitochondrial function, may be a direct consequence of interactions with the STAT3-SH2 domain. nih.gov
Effects on Cell Proliferation and Apoptosis Pathways
MMTS has demonstrated notable effects on pathways governing cell proliferation and apoptosis, particularly in cancer cells. In studies on human prostate cancer cells, treatment with MMTS was found to promote apoptosis. nih.gov This was evidenced by the upregulation of the Fas-associated death domain (FADD), which initiates the extrinsic apoptotic pathway, and the BCL-2 antagonist killer (BAK1), a pro-apoptotic regulator in the intrinsic pathway. nih.gov
Furthermore, research on colon carcinogenesis has shown that MMTS, isolated from cauliflower, can inhibit tumor incidence in rats when administered during the post-initiation phase. unimi.itnih.govtandfonline.comresearchgate.net This anticarcinogenic property was associated with the suppression of cell proliferation biomarkers. researchgate.net These findings align with studies of other structurally similar organosulfur compounds, such as allicin, which inhibit cell proliferation and induce apoptosis, suggesting a common mechanism of action for this class of molecules. nih.gov
Impact on Cellular Energy Metabolism in Cancer Cells
A defining feature of cancer cells is their altered energy metabolism, which supports high rates of proliferation. MMTS has been shown to significantly impact the metabolic profile of cancer cells, shifting them toward a less cancerous state. nih.govcam.ac.uknih.gov In studies using DU145 prostate cancer cells, MMTS exposure led to a marked alteration in energy metabolism. nih.govcam.ac.uknih.gov
Using Seahorse technology, researchers observed that MMTS reduces mitochondrial metabolism, decreases mitochondrial ATP production, and lowers the percentage of oxidative phosphorylation. nih.govcam.ac.uknih.govresearchgate.netresearchgate.net Concurrently, it increases the cells' dependency on fatty acids for energy. nih.govcam.ac.ukresearchgate.netresearchgate.net Transcriptomic and metabolomic analyses confirmed changes in cellular and energy metabolism pathways. nih.govcam.ac.uknih.govresearchgate.net These alterations include changes to the tricarboxylic acid (TCA) cycle and amino acid metabolism. nih.govcam.ac.uk Collectively, these findings demonstrate that MMTS can drive a shift in the mitochondrial metabolism of prostate cancer cells, potentially contributing to the beneficial effects observed with diets rich in cruciferous vegetables. nih.govcam.ac.uknih.govresearchgate.net
Antimicrobial and Anticarcinogenic Research
Beyond its effects on cellular signaling, MMTS has been investigated for its potential therapeutic applications, stemming from its antimicrobial and anticarcinogenic properties.
The antimicrobial activity of MMTS has been confirmed in several studies. It is one of the active sulfur compounds in wild garlic (Allium ursinum) extract, contributing to its antimicrobial effects. doi.org Research has also focused on synthesizing analogues of natural disulfides using MMTS. bbk.ac.uk Analogues derived from compounds in Persian shallot (Allium stipitatum) exhibited potent antimicrobial activity. bbk.ac.ukresearchgate.net Notably, these compounds were effective against Mycobacterium tuberculosis, Escherichia coli, and multi-drug-resistant Staphylococcus aureus. bbk.ac.uk Further research has highlighted the ability of these methyl disulfide compounds to inhibit mycobacterial drug efflux pumps and biofilm formation, suggesting they could be novel scaffolds for developing new drugs against tuberculosis. bbk.ac.uk MMTS has also been identified as an efficient anti-oomycete agent, showing potential for controlling plant pathogens like Phytophthora infestans, the cause of potato late blight, though its broad-spectrum activity requires careful evaluation. mdpi.com
The anticarcinogenic properties of MMTS have been documented in various contexts. As a component isolated from cauliflower, it was shown to inhibit the incidence of colon tumors in animal models. nih.govtandfonline.comresearchgate.netunipd.it The mechanism is believed to involve the suppression of cell proliferation. researchgate.net Limited in vivo studies have reported anticarcinogenic effects for both MMTS and the related compound S-methyl methanethiosulfinate (MMTSI). nih.gov In vitro, derivatives of MMTS have demonstrated antiproliferative activity across different tumor cell lines and have inhibited tumor growth in xenograft models. unimi.ittandfonline.com These anticancer effects are linked to its ability to induce apoptosis and modulate critical signaling pathways, including the STAT3 pathway. nih.govunimi.it
Table of Mentioned Compounds
Anti-oomycete Activity and Plant Pathogen Control
This compound has been identified as a powerful anti-oomycete agent, particularly against Phytophthora infestans, the pathogen responsible for late blight in potatoes and tomatoes. mdpi.comnih.govoup.comnih.gov Research has shown that MMTS can completely prevent late blight disease in potato leaves and plantlets. researchgate.net Its protective activity is not a result of stimulating the plant's immune system but is due to its direct inhibitory action on the oomycete. researchgate.net
The compound has demonstrated efficacy in inhibiting various life stages of P. infestans, and its protective effects are observed even with short exposure times. researchgate.netcam.ac.uk The activity of MMTS in this regard surpasses that of other sulfur-containing volatile organic compounds like dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS). botany.one While effective, studies suggest that MMTS may be too toxic for direct chemical application in fields. mdpi.comoup.com However, its potent anti-oomycete properties could be harnessed through its natural release by plant-associated microbes used as biocontrol agents. mdpi.comoup.comtandfonline.com
Table 1: In Vitro Activity of this compound Against Plant Pathogens
| Target Organism | Effect | Effective Concentration | Source |
|---|---|---|---|
| Phytophthora infestans | Mycelial growth inhibition (ED50) | 2.4 µg/mL | oup.com |
| Phytophthora infestans | Permanent inhibition of mycelial growth | 10 µg/mL | oup.com |
| Botrytis cinerea | Growth not affected up to | 100 µg/mL | mdpi.com |
| Rhizoctonia solani | Growth not affected up to | 100 µg/mL | mdpi.com |
Potential as a Broad-Range Toxin against Microorganisms
Beyond its specific anti-oomycete action, this compound exhibits broad-spectrum toxicity against a variety of microorganisms. nih.gov This includes toxic effects on bacteria, fungi, and nematodes. mdpi.comoup.comtandfonline.com Studies have demonstrated growth inhibition of both yeast and bacteria at concentrations ranging from 6 to 30 µg/mL. mdpi.com
The compound's general mode of action suggests that it could be a valuable tool for pathogen control, potentially mitigating the development of resistance. mdpi.com For instance, its antimicrobial properties have been noted in the context of it being a degradation product of the insecticide methomyl. mdpi.com The wide range of activity also extends to nematodes, where it has shown toxic effects on the model organism Caenorhabditis elegans. mdpi.comnih.gov This broad toxicity profile, while promising for antimicrobial applications, also necessitates careful consideration for its use in agricultural settings to avoid harm to non-target organisms. mdpi.comoup.combotany.one
Inhibition of Colon Tumor Incidence in Preclinical Models
In the realm of cancer research, this compound has shown promise in preclinical models of colon cancer. tandfonline.comnih.govunimi.it Notably, MMTS isolated from cauliflower was found to inhibit the incidence of colon tumors in rats when administered during the post-initiation phase of carcinogenesis. tandfonline.comnih.govunimi.itunimi.it This finding points to a potential chemopreventive role for MMTS in colorectal cancer.
Animal models are crucial for evaluating the efficacy of potential chemopreventive agents, and rat models have been extensively used to screen compounds for their ability to inhibit colon cancer. researchgate.net The successful inhibition of tumor induction by MMTS in these models underscores its potential as a lead compound for the development of new cancer prevention strategies. researchgate.net
Cytotoxicity against Specific Cancer Cell Lines
Further investigations into the anti-cancer properties of this compound have revealed its cytotoxic effects against specific cancer cell lines. unimi.it Research has demonstrated that MMTS and its derivatives exhibit antiproliferative activity at micromolar concentrations in different tumor cell lines. tandfonline.comnih.gov
Specifically, studies on the human colon carcinoma cell line HCT-116 showed that methanethiosulfonate compounds can have a moderate antiproliferative effect. unimi.it In prostate cancer cells, such as the DU145 cell line, MMTS has been shown to alter energy metabolism, pushing the cells towards a less cancerous phenotype. cam.ac.ukresearchgate.netnih.gov It achieves this by reducing mitochondrial metabolism and increasing the cells' dependency on fatty acids. cam.ac.ukresearchgate.netnih.gov These metabolic alterations may be linked to the interaction of MMTS with the STAT3-SH2 domain, which is involved in mitochondrial metabolism and the activation of genes related to cell proliferation and apoptosis. nih.govresearchgate.net
Table 2: Effects of this compound (MMTS) on Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect | Source |
|---|---|---|---|
| HCT-116 | Colon Carcinoma | Moderate antiproliferative activity | unimi.it |
| DU145 | Prostate Cancer | Alters energy metabolism, reduces mitochondrial metabolism, increases fatty acid dependency | cam.ac.ukresearchgate.netnih.gov |
| PC3 | Prostate Cancer | In vivo inhibition of growth in subcutaneous xenografts (by a derivative) | tandfonline.comnih.gov |
Investigation of Bio-antimutagenic Properties
This compound has been identified as a bio-antimutagen, a substance that can reduce the frequency of mutations. It was first isolated from cauliflower homogenates on the basis of this property. oup.comtandfonline.comnih.gov Studies have shown that MMTS can suppress UV-induced mutagenesis in the bacterium Escherichia coli B/r WP2. tandfonline.comnih.gov
Its antimutagenic activity is not limited to bacteria; it has also been observed in the fruit fly, Drosophila melanogaster. mdpi.com The mechanism behind this antimutagenic effect appears to involve the modification of enzyme sulfhydryl (SH) groups, which in turn influences the DNA-excision repair system. nih.gov This suggests that MMTS does not directly interact with the mutagen but rather enhances the cell's own defense mechanisms against DNA damage.
Metabolomic Studies and Dietary Implications
The presence of this compound in the human diet and its formation from precursor compounds in vegetables are key aspects of its dietary implications. Understanding its metabolic pathway is crucial for evaluating its potential health effects.
This compound as a Metabolite of S-Methyl-L-Cysteine Sulfoxide (B87167) (SMCSO)
This compound is a known metabolite of S-Methyl-L-cysteine sulfoxide (SMCSO), a compound found in vegetables of the Cruciferae (e.g., cauliflower, broccoli) and Liliaceae (e.g., onions, garlic) families. oup.comresearchgate.nettandfonline.comtandfonline.comnih.govnih.govroyalsocietypublishing.org The conversion of SMCSO to MMTS is an enzymatic process that occurs when the plant tissues are damaged, for example, by cutting or chewing. tandfonline.comnih.gov This damage releases the enzyme C-S lyase, which then acts on SMCSO to produce MMTS. tandfonline.comnih.gov
The amount of MMTS formed is influenced by the pH, which affects the activity of the C-S lyase enzyme. tandfonline.com In humans, SMCSO is metabolized, likely by the gut microbiome, to produce biologically active derivatives, with MMTS being a major metabolite. cam.ac.uktandfonline.comresearchgate.netnih.gov This metabolic conversion is significant as it links the consumption of certain vegetables to the in-body presence of the bioactive compound MMTS. nih.gov
Presence in Cruciferous and Allium Vegetables
This compound (MMTS) is a naturally occurring organosulfur compound found in a variety of vegetables, particularly those from the Cruciferae (or Brassicaceae) and Allium families. tandfonline.comwikipedia.org Its formation is a result of enzymatic action upon tissue damage.
The precursor to MMTS is S-methyl-L-cysteine sulfoxide (SMCSO), also known as methiin. tandfonline.comtandfonline.com SMCSO is often present in cruciferous and Allium vegetables at significantly higher concentrations than the more widely studied glucosinolates. tandfonline.comnih.govnih.gov When the plant's tissues are wounded, for instance by chopping or chewing, an enzyme called C-S lyase is released. tandfonline.com This enzyme converts SMCSO into the volatile and biologically active MMTS. tandfonline.com The amount of MMTS formed can be influenced by factors such as the pH of the vegetable homogenate. tandfonline.com
Research has shown that MMTS is widely distributed across these vegetable families. It has been identified in the homogenates of cruciferous vegetables like cauliflower (Brassica oleracea var. botrytis), broccoli (Brassica oleracea var. italica), and cabbage (Brassica oleracea). tandfonline.comsnapcalorie.commywindowsill.com It is also found in Allium vegetables, including shallots, Chinese chives, garlic (Allium sativum), onions (Allium cepa), and Welsh onions (Allium fistulosum). tandfonline.comhmdb.caweebly.com
Studies indicate that vegetables from the Allium genus can produce MMTS at levels 20 to 70 times higher than those from the Cruciferae family. tandfonline.com Among the vegetables tested, shallots, Chinese chives, and garlic were found to generate the highest amounts of MMTS. tandfonline.com A preliminary survey confirmed that SMCSO, the precursor, is found in higher concentrations in Brassica vegetables than in glucosinolates, with broccoli containing more than leek, garlic, or onion. nih.gov
Table 1: Presence and Formation of this compound (MMTS) in Vegetables
| Vegetable Family | Example Vegetables | Precursor | Enzyme | Formation Trigger | Relative MMTS Formation |
|---|---|---|---|---|---|
| Cruciferae (Brassicaceae) | Cauliflower, Broccoli, Cabbage | S-methyl-L-cysteine sulfoxide (SMCSO) | C-S lyase | Tissue wounding (chopping, chewing) | Lower |
| Allium | Onion, Garlic, Shallot, Chives, Leek | S-methyl-L-cysteine sulfoxide (SMCSO) | C-S lyase | Tissue wounding (chopping, chewing) | Higher (20-70x > Cruciferae) |
Dietary Intervention Studies and Health Benefits
The presence of this compound and its precursor in commonly consumed vegetables has prompted research into its potential health benefits. Dietary intervention studies and in vitro experiments have explored its role in disease prevention, particularly in cancer and metabolic disorders.
Observational studies have linked higher consumption of cruciferous and Allium vegetables, which are rich in SMCSO, to a reduced risk of cardiometabolic diseases. tandfonline.com Animal studies have further indicated that SMCSO possesses anti-diabetic and anti-hypercholesterolemic properties. tandfonline.com
Much of the recent research has focused on the anticancer potential of MMTS. It is considered a promising chemopreventive agent. nih.govnih.gov Studies using rat models have shown that MMTS can suppress liver neoplasia and inhibit the incidence of colon tumors. nih.govnih.gov The compound also demonstrates antioxidant activity by protecting against lipid peroxidation. nih.gov
Recent investigations have focused on the effects of MMTS on cancer cell metabolism. A study involving DU145 prostate cancer cells found that MMTS, the metabolite of SMCSO, could alter the energy metabolism of these cells, shifting them toward a non-cancerous phenotype. researchgate.netcam.ac.uknih.gov Specifically, MMTS was shown to reduce mitochondrial metabolism and ATP production in the cancer cells. nih.govresearchgate.netnih.gov These findings suggest that MMTS may contribute to the beneficial effects associated with a broccoli-rich diet in the context of prostate cancer. researchgate.netcam.ac.uknih.gov
A dietary intervention study involving men consuming a broccoli soup demonstrated that the precursor, SMCSO, is bioavailable and accumulates in human prostate tissue. nih.gov Following the consumption of the soup, SMCSO was also detected in the participants' plasma and urine. nih.gov This confirms that compounds from these vegetables are absorbed and distributed in the human body. Furthermore, MMTS has been identified as a human metabolite. wikipedia.org
Synthetic Strategies and Derivatization for Academic Research
Conventional and Novel Synthesis Methods of S-Methyl Methanethiosulfonate (B1239399)
S-Methyl methanethiosulfonate is a valuable electrophilic methanesulfenylation reagent in organic synthesis. It possesses a balance of reactivity and stability that makes it a preferred choice over more reactive reagents like methanesulfenyl chloride or less reactive ones such as dimethyl disulfide. Various methods for its preparation have been reported in the literature, ranging from the hydrolysis of methanesulfenyl chloride to the oxidation of dimethyl disulfide. More recent and convenient methods have been developed utilizing dimethyl sulfoxide (B87167) (DMSO) as a starting material.
A notable method for converting Dimethyl Sulfoxide (DMSO) into this compound (MMTS) was discovered by Laszlo and Mathy. Their research found that treating DMSO with chlorotrimethylsilane (B32843) and ethylene (B1197577) glycol could yield MMTS. This finding was an accidental discovery that opened a new pathway for the synthesis of MMTS from a readily available and inexpensive starting material like DMSO.
A novel and practical method for preparing this compound (MMTS) involves the decomposition of Dimethyl Sulfoxide (DMSO) in the presence of a catalytic amount of oxalyl chloride. nih.govnih.gov This reaction proposes methanesulfenic acid as a crucial intermediate in the formation of MMTS. nih.govnih.gov The procedure, suitable for large-scale production, is lauded for its use of inexpensive, readily available reagents and operational simplicity. orgsyn.org
The synthesis is typically performed in a round-bottomed flask charged with DMSO and acetonitrile (B52724), cooled to below -15 °C. orgsyn.org A solution of oxalyl chloride in acetonitrile is added dropwise while maintaining the temperature below -10 °C. orgsyn.org After the addition is complete, the reaction is stirred for a short period before being warmed to room temperature. Methanol is then added, and the mixture is heated to reflux for several hours, during which a white solid precipitates. orgsyn.org
The workup involves cooling the mixture, filtering to remove the solid, and concentrating the filtrate under reduced pressure. orgsyn.org The residue is then dissolved in methylene (B1212753) chloride, neutralized, and extracted. orgsyn.org The combined organic phases are dried and concentrated, and the final product is purified by vacuum distillation to yield MMTS as a colorless liquid. orgsyn.org Researchers improved the reaction efficiency by increasing the amount of oxalyl chloride from 10 mol% to 20 mol%, which allowed for the consumption of most of the DMSO within 6 hours. nih.gov
Table 1: Reaction Parameters for Synthesis of MMTS from DMSO and Oxalyl Chloride
| Parameter | Value/Condition |
| Starting Material | Dimethyl Sulfoxide (DMSO) |
| Initiator | Oxalyl Chloride (20 mol%) |
| Solvent | Acetonitrile (CH3CN) |
| Initial Temperature | < -15 °C |
| Addition Temperature | < -10 °C |
| Reflux Temperature | ~66 °C (internal) |
| Reflux Time | 6 hours |
| Purification | Vacuum Distillation |
This interactive table summarizes the key conditions for the synthesis of this compound initiated by oxalyl chloride.
For research purposes requiring high purity, an alternative synthesis of this compound (MMTS) from Dimethyl Sulfoxide (DMSO) has been developed using titanium tetrachloride (TiCl4) as a catalyst. mdpi.com This method is presented as a novel and simple route that avoids the use of harmful reagents and complex, lengthy work-up procedures often associated with other preparation methods. mdpi.com
The reaction involves heating DMSO in the presence of a catalytic amount of TiCl4 in 1,2-dichloroethane (B1671644) at reflux conditions. mdpi.com The progress of the reaction can be monitored by thin-layer chromatography (TLC) and is typically complete within 2-3 hours. mdpi.com The work-up is straightforward: after cooling, the reaction mixture is washed with water. mdpi.com Any impurities can be removed by short-path distillation under a vacuum, resulting in a neat, colorless liquid product with a reported yield of 79%. mdpi.com This method represents the first example of using TiCl4 to catalyze or promote the conversion of DMSO to MMTS. mdpi.comnih.gov
Derivatization of Methanethiosulfonate Scaffold for Targeted Research
The methanethiosulfonate (MTS) scaffold is a versatile platform for developing derivatives with specific biological activities and for creating molecular probes for research.
The methanethiosulfonate group has been incorporated into various molecules to create derivatives with enhanced or novel biological activities, particularly in anticancer and anti-platelet research. nih.govnih.gov The combination of the MTS moiety with existing drugs can lead to new chemical entities where the components may act synergistically. nih.gov
Anticancer Derivatives: Researchers have synthesized methanethiosulfonate derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) like sulindac, acetylsalicylic acid, and diclofenac, as well as valproic acid. nih.gov These hybrid molecules were designed to target the STAT3-SH2 domain, a promising target for cancer therapy. nih.gov In vitro assays showed that these MTS-drug hybrids were able to strongly and selectively bind the STAT3-SH2 domain, a feat their parent drugs could not accomplish. nih.gov Some of these compounds also exhibited moderate antiproliferative activity against the HCT-116 cancer cell line. nih.gov
Anti-platelet Derivatives: Thiosulfonate derivatives incorporating a quinone moiety have been synthesized and evaluated for their anti-platelet activity. nih.gov Given that both thiosulfonates and quinones are known to possess antithrombotic properties, combining these pharmacophores was a rational strategy for developing new, selective platelet inhibitors. nih.gov The synthesized compounds were tested as inhibitors of ADP-induced platelet aggregation. nih.gov Structure-activity relationship studies revealed that the presence of a free amino group in the derivatives was beneficial for their anti-platelet activity. researchgate.net
Table 2: Examples of Methanethiosulfonate Derivatives and Their Biological Activity
| Parent Compound | Derivative Structure | Target/Activity | Research Finding |
| Valproic Acid | Methanethiosulfonate hybrid | Anticancer (STAT3 inhibitor) | Strong and selective binding to STAT3-SH2 domain. nih.gov |
| Diclofenac | Methanethiosulfonate hybrid | Anticancer (STAT3 inhibitor) | Strong and selective binding to STAT3-SH2 domain. nih.gov |
| Quinone | Thiosulfonate derivative | Anti-platelet (ADP-induced aggregation inhibitor) | Derivatives with a free amino group showed higher activity. nih.govresearchgate.net |
This interactive table highlights examples of methanethiosulfonate derivatives developed for enhanced biological activity.
The development of molecular probes is crucial for studying biological systems. Attaching fluorescent tags or biotin (B1667282) moieties to a scaffold like methanethiosulfonate allows for the visualization and isolation of target molecules.
Fluorescent Probes: Fluorescent probes are designed to detect specific analytes with high sensitivity and are suitable for in vivo imaging. researchgate.net The general strategy involves linking a fluorophore (e.g., coumarin, BODIPY, rhodamine) to a recognition site for the target molecule. researchgate.netrsc.org For a methanethiosulfonate scaffold, a fluorescent probe could be synthesized by chemically linking a suitable fluorophore to the methyl or methanesulfonyl group, ensuring that the derivatization does not abolish its reactivity with target biomolecules, such as cysteine residues in proteins. The reaction between the probe and its target would ideally trigger a change in fluorescence (e.g., a "turn-on" effect), allowing for detection. rsc.org
Biotinylated Probes: Biotin is frequently used as a tag in chemical probes due to its extraordinarily strong non-covalent interaction with the protein streptavidin. nih.gov This interaction allows for the efficient capture and purification of the probe along with any biomolecules it has bound to. nih.gov Biotinylated methanethiosulfonate analogs have been successfully used as chemical probes. For instance, a methanethiosulfonate (MTS) reagent conjugated to biotin has been employed to specifically biotinylate RNA containing 4-thiouridine (B1664626) (s4U). nih.gov The biotinylated RNA can then be enriched on streptavidin resin and subsequently eluted by reducing the disulfide bond, a process that leaves the biotin tag behind. nih.gov This demonstrates the utility of biotinylated MTS probes for affinity-based enrichment of specific biomolecules from complex mixtures. nih.gov The synthesis of such a probe involves creating a linker between the methanethiosulfonate group and a biotin molecule. nih.gov
Strategies for Incorporating this compound into Peptides and Small Molecules
This compound (MMTS) is a valuable reagent in academic research for the targeted chemical modification of peptides and small molecules, primarily through its reaction with sulfhydryl (thiol) groups. wikipedia.orgnih.gov The principal strategy for its incorporation revolves around the specific and reversible S-thiolation of cysteine residues in peptides and proteins. nih.govsigmaaldrich.com
The reaction involves the nucleophilic attack of a deprotonated thiol group (thiolate) on the electrophilic sulfur atom of the MMTS molecule. This results in the formation of a mixed disulfide bond between the cysteine residue and a methylthio (-S-CH3) group, with methanesulfinic acid released as a byproduct. This modification effectively "caps" or "blocks" the reactive thiol group. researchgate.net
This strategy is widely employed for several research applications:
Trapping Thiol-Disulfide States: MMTS is used to preserve the natural redox state of proteins by modifying free thiols, preventing their oxidation or participation in disulfide exchange during analysis. researchgate.netsigmaaldrich.com
Enzyme Inhibition: Since nucleophilic cysteine residues are often found in the active sites of enzymes, MMTS can be used as a reversible inhibitor to study enzyme mechanisms and function. nih.gov The modification can be reversed using reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, which restore the free thiol.
Protecting Group in Synthesis: In complex peptide synthesis or purification protocols, MMTS can serve as a protecting group for cysteine residues. This prevents unwanted side reactions, such as the formation of incorrect disulfide bonds. nih.gov For instance, it has been used to protect the active site of cysteine proteases during lengthy purification and refolding procedures. nih.gov
For incorporating a methanethiosulfonate (MTS) moiety into non-peptide small molecules, a common strategy involves using a bifunctional MTS-containing building block. For example, a molecule like 2-((methylsulfonyl)thio)acetic acid can be synthesized and then coupled to another small molecule containing a suitable functional group (e.g., an amine) using standard peptide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl) and Hydroxybenzotriazole (HOBt). tandfonline.com This approach allows for the deliberate placement of the reactive MTS group onto a variety of molecular scaffolds for further investigation.
Green Chemistry Principles in this compound Synthesis
Atom Economy and Reaction Mass Efficiency
Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. nih.govacs.org An ideal reaction, such as an addition reaction, would have a 100% atom economy.
The formula for calculating percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
| Compound | Formula | Molecular Weight ( g/mol ) |
| Product | ||
| This compound | C₂H₆O₂S₂ | 126.20 nih.gov |
| Reactants | ||
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 |
| Oxalyl Chloride | C₂Cl₂O₂ | 126.93 |
| Methanol | CH₄O | 32.04 |
Note: The table above is interactive.
Process Mass Intensity (PMI) Considerations
Process Mass Intensity (PMI) is a more holistic green chemistry metric that evaluates the total mass of materials used to produce a specified mass of product. researchgate.net This includes reactants, solvents, reagents used in workup (e.g., for neutralization or extraction), and drying agents. researchgate.netuantwerpen.be
PMI = Total Mass in Process (kg) / Mass of Product (kg) researchgate.net
A lower PMI value signifies a more sustainable and efficient process with less waste generation.
An analysis of a published laboratory procedure for MMTS synthesis from DMSO provides insight into the PMI. orgsyn.org In this synthesis, a significant mass of solvents and workup chemicals is used relative to the final product yield.
| Material | Role | Mass Used (g) | Yield of MMTS (g) |
| Dimethyl sulfoxide (DMSO) | Reactant | 78.0 | |
| Oxalyl chloride | Initiator | 25.4 | |
| Acetonitrile | Solvent | ~134 | |
| Methanol | Reactant | 19.2 | |
| Sodium hydroxide (B78521) solution | Workup (Neutralization) | ~55 | |
| Methylene chloride | Workup (Extraction) | ~133 | |
| Magnesium sulfate (B86663) | Workup (Drying) | Not specified | |
| Total Mass Input (Approx.) | ~544.6 | 16.3 |
Note: The table above is interactive. Mass of aqueous solutions and drying agent are estimated based on typical lab usage.
Based on this data, the calculated PMI is approximately:
PMI = 544.6 g / 16.3 g ≈ 33.4
Challenges and Considerations in S Methyl Methanethiosulfonate Research
Methodological Caveats in Thiol Trapping and Disulfide Analysis
MMTS is frequently used to block free thiol groups on cysteine residues in proteins, a process known as thiol trapping. This is often a critical step in studying the natural disulfide bond state of proteins. However, the use of MMTS is not without its complications, which can lead to analytical artifacts if not properly controlled.
A significant caveat in using MMTS is its potential to artificially induce the formation of disulfide bonds. researchgate.netnih.gov Instead of simply capping a free thiol, MMTS first reacts with a thiol group (Cys-SH) to form a mixed disulfide (Cys-S-S-CH₃). This intermediate is itself reactive and can undergo thiol-disulfide exchange with a nearby free thiol on the same protein, creating an intramolecular disulfide bond, or on a different protein, forming an intermolecular disulfide bond. researchgate.netnih.gov This reaction has been documented in vitro for various proteins and peptides. nih.gov Consequently, the presence of a disulfide bond after MMTS treatment does not definitively prove it existed prior to the experiment. researchgate.netsci-hub.st This reactivity has led some researchers to suggest that MMTS should be avoided as a simple thiol-blocking agent in studies aiming to map native disulfide bonds. sci-hub.stnih.gov
Table 1: Observed Effects of MMTS on Protein Disulfide Bonds
| Protein/Peptide | Observation | Reference |
|---|---|---|
| Various Proteins & Peptides | In vitro treatment resulted in the formation of both intramolecular and intermolecular disulfide bonds. | nih.gov |
| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | MMTS treatment induced a disulfide bond between C150 and C154. | researchgate.net |
| General Proteins | MMTS can promote, rather than block, the formation of intra- and inter-molecular disulfide bonds. | nih.govportlandpress.com |
Cysteine residues can be post-translationally modified to various oxidized forms, including sulfenic acid (-SOH). A notable challenge is the cross-reactivity of MMTS and other common thiol-blocking agents with these oxidized species. portlandpress.comnih.gov Studies have demonstrated that MMTS can react with protein sulfenic acids, forming covalent adducts. nih.gov This promiscuity complicates the analysis, as a reaction with MMTS is not exclusively indicative of a free thiol. nih.govnih.gov This lack of complete specificity underscores the need for using multiple, complementary analytical methods to accurately characterize the redox state of cysteine residues in a protein. nih.govportlandpress.com
Stability and Handling of S-Methyl Methanethiosulfonate (B1239399) in Experimental Settings
The physical and chemical stability of MMTS is a critical factor for the reproducibility of experiments. Improper storage and handling can lead to degradation of the compound, yielding unreliable results.
S-Methyl methanethiosulfonate is a colorless to light greenish-yellow liquid that may discolor to yellow upon storage. alkalisci.comsigmaaldrich.com This discoloration can indicate decomposition. tdl.org To maintain its integrity, it is recommended to store the compound in a cool, dark place, often at temperatures between 2-8°C or even -20°C, in a tightly sealed container to protect it from light and moisture. sigmaaldrich.comchembk.comscbt.com Some commercial suppliers note that the product is stable under recommended storage conditions and advise against reaction with oxidizing agents. scbt.comscbt.com
Due to its reactivity and limited stability in aqueous solutions, it is imperative to use freshly prepared solutions of MMTS, particularly for cell-based assays where precise and consistent activity is crucial. nih.govresearchgate.net The stability of MMTS is dependent on the pH and composition of the solution. ncbs.res.in In studies involving prostate cancer cells, for instance, researchers prepared fresh aqueous stock solutions of MMTS on the day of the experiments to circumvent potential issues with compound stability. nih.govresearchgate.net This practice helps to ensure that any observed biological effects are due to the active compound itself and not its degradation products. nih.gov
Interpretation of Biological Activity and Mechanistic Elucidation
Interpreting the biological effects of MMTS requires careful consideration of its underlying chemical reactivity. As MMTS readily modifies protein thiols, its observed biological activities often stem from the alteration of protein structure and function. alkalisci.comdoi.org For example, its ability to inhibit certain enzymes is attributed to the modification of critical cysteine residues. doi.org
Elucidating the precise mechanism of action is a complex task. It involves identifying the specific protein targets and understanding how their modification by MMTS—whether through simple thiol blocking or the induction of new disulfide bonds—translates into a cellular response. researchgate.nettandfonline.com The broad-spectrum activity of MMTS against various organisms, from bacteria to fungi, suggests it targets fundamental cellular processes. nih.govmdpi.com However, this broad reactivity also complicates the pinpointing of a single mechanism, necessitating a combination of proteomic, biochemical, and functional approaches to fully understand its biological impact. tandfonline.comnih.gov The fact that MMTS can induce disulfide bonds, a key post-translational modification in its own right, adds another layer of complexity to the interpretation of its effects. researchgate.netnih.gov
Differentiating Direct vs. Indirect Cellular Effects
A significant challenge in studying this compound (MMTS) is distinguishing its direct molecular interactions from the subsequent cascade of indirect cellular responses. MMTS is a reactive organosulfur compound known to be a reversible blocking agent for cysteine and other molecules containing sulfhydryl groups. wikipedia.org Its primary and most direct cellular effect is the modification of thiol groups (-SH) on cysteine residues within proteins, converting them into mixed disulfides (-S-S-CH₃). researchgate.net This direct interaction is the foundation of its use as a tool to study the role of specific cysteine residues in enzyme activity and protein structure. researchgate.net
However, these initial, direct modifications trigger a host of downstream, or indirect, effects that complicate the interpretation of experimental results. For instance:
Enzyme Activity Modulation: By directly modifying a cysteine residue in the active site of an enzyme, MMTS can inhibit its function. This inhibition is a direct consequence, but the resulting alteration in a metabolic pathway and the accumulation or depletion of metabolites are indirect effects. Research on cysteine proteases, which are prone to self-degradation (autolysis), uses MMTS to reversibly inhibit their activity for storage purposes. springernature.com The prevention of autolysis is a direct effect of modifying a critical cysteine, while the preservation of the protein for later use is an indirect benefit.
Disruption of Protein Structure: MMTS treatment can lead to the formation of artificial intramolecular (within the same protein) and intermolecular (between different proteins) disulfide bonds, particularly at higher concentrations. researchgate.net While the initial reaction with a thiol is direct, the resulting change in protein conformation or the formation of protein aggregates are secondary effects that can profoundly alter cellular function.
Altered Signaling Pathways: Many signaling proteins rely on the redox state of specific cysteine residues to function correctly. Direct modification of these cysteines by MMTS can lead to the indirect activation or inhibition of entire signaling cascades. For example, studies have explored using methanethiosulfonate derivatives to directly inhibit the STAT3 signaling pathway, a key regulator of cell proliferation and survival. nih.govunimi.it The binding to the STAT3 protein is the direct effect, while the subsequent inhibition of tumor cell growth is an indirect cellular outcome. nih.govunimi.it
The core challenge lies in the fact that the direct biochemical reaction is intrinsically linked to the subsequent biological response. It is difficult to isolate the effects of the initial thiol modification from the ensuing cellular chaos or adaptive responses, such as changes in gene expression, metabolic shifts, or the initiation of apoptosis (programmed cell death). nih.govuea.ac.uk Therefore, researchers must carefully design experiments to parse these interconnected events, often employing time-course analyses and multiple molecular readouts to build a comprehensive picture of the compound's mechanism of action.
Role of Metabolic Conversion in Bioactivity
The biological activity of this compound is intrinsically linked to its formation via metabolic conversion from a precursor compound, S-methyl-L-cysteine sulfoxide (B87167) (SMCSO). nih.govtandfonline.com SMCSO is a sulfur-containing compound found in significant quantities in cruciferous (e.g., broccoli, cauliflower) and allium (e.g., onion) vegetables. nih.govcam.ac.uktandfonline.com
The conversion of the relatively inert SMCSO into the highly reactive MMTS is a critical activation step. This transformation is catalyzed by the enzyme C-S lyase, which becomes active when plant tissues are damaged, such as through slicing or chewing. tandfonline.comtandfonline.com The human gut microbiota may also play a role in this metabolic conversion. nih.gov This process is essential for the bioactivity of MMTS, as research has demonstrated that MMTS, and not its precursor SMCSO, is responsible for key cellular effects.
Detailed research findings highlight the differential effects of these two compounds, underscoring the importance of metabolic conversion:
Prostate Cancer Cell Metabolism: In studies using DU145 prostate cancer cells, exposure to MMTS significantly altered energy metabolism, whereas SMCSO had no significant effect. nih.govresearchgate.netnih.gov Specifically, MMTS was shown to reduce mitochondrial metabolism, decrease ATP production from mitochondria, and shift the cancer cells towards a greater dependency on fatty acids for energy. nih.govuea.ac.ukcam.ac.uk These changes push the cancer cells towards a less malignant, more "non-cancerous" metabolic phenotype. nih.govcam.ac.uk
Gene and Pathway Regulation: Transcriptomic and metabolomic analyses revealed that MMTS exposure influences key immune signaling pathways and upregulates genes associated with apoptosis, such as FADD and BAK1. nih.gov It also alters vital metabolic pathways related to the tricarboxylic acid (TCA) cycle and amino acid metabolism. uea.ac.ukresearchgate.net Again, these effects were observed with MMTS but not its precursor, SMCSO. nih.gov
These findings collectively demonstrate that the bioactivity of compounds derived from dietary sources like broccoli is not solely dependent on the parent compound but heavily relies on its metabolic conversion into more active forms. The transformation of SMCSO to MMTS is a clear example where the metabolite is the primary driver of the observed biological and potential health-benefiting effects.
Research Findings on the Effects of SMCSO vs. MMTSO on DU145 Prostate Cancer Cells
| Parameter | Effect of S-methyl-L-cysteine sulfoxide (SMCSO) | Effect of this compound (MMTSO) | Reference |
|---|---|---|---|
| Mitochondrial Metabolism | No significant effect | Reduced (basal and maximal respiration) | nih.govresearchgate.net |
| Mitochondrial ATP Production | No significant effect | Reduced | nih.govcam.ac.uk |
| Fatty Acid Dependency | No significant effect | Increased | nih.govresearchgate.net |
| Apoptosis-Related Gene Expression (e.g., FADD, BAK1) | Not reported | Upregulated | nih.gov |
| Energy Metabolism Phenotype | Unchanged | Shifted towards a non-cancerous phenotype | nih.govcam.ac.uk |
Conclusion and Future Perspectives
Summary of S-Methyl Methanethiosulfonate's Contributions to Scientific Understanding
S-Methyl methanethiosulfonate (B1239399) has proven to be an invaluable tool in advancing our comprehension of protein chemistry and cellular redox processes. Its primary contribution lies in its function as a small, cell-permeable, and reversible thiol-modifying agent. nih.govresearchgate.netwikipedia.org This characteristic allows for the specific and efficient blocking of sulfhydryl groups in cysteine residues within proteins. nih.gov
Key contributions of MMTS to scientific understanding include:
Trapping Thiol-Disulfide States : MMTS is effectively used to "trap" the natural thiol-disulfide status of proteins within a cell. researchgate.netsigmaaldrich.com This has been crucial for redox proteomics, allowing researchers to study the dynamic state of protein oxidation and the role of disulfide bonds. The efficiency of MMTS in trapping these states in vivo has been reported to be higher than that of other commonly used reagents like N-ethylmaleimide. researchgate.net
Studying Protein S-Nitrosylation : The compound has been instrumental in the study of S-nitrosylation, a critical post-translational modification where a nitric oxide group is added to a cysteine thiol. nih.govresearchgate.net By blocking free thiols, MMTS helps in the specific detection and analysis of S-nitrosylated proteins.
Elucidating Enzyme Mechanisms : As a reversible inhibitor of enzymes, particularly those with catalytic cysteines like cysteine proteases, MMTS has been used to study their function and structure. nih.govnih.gov Its ability to be removed by reducing agents allows for controlled studies of enzyme activity. nih.gov
Understanding Natural Product Metabolism : MMTS is recognized as a key metabolite of S-methyl-L-cysteine sulfoxide (B87167) (SMCSO), a compound found in cruciferous and Allium vegetables like broccoli and onions. wikipedia.orgnih.govtandfonline.com Research on MMTS has shed light on the biochemical pathways of these dietary compounds and their potential biological effects after human consumption. nih.govscispace.comnih.gov
The application of MMTS has significantly clarified the role of cysteine residues not just as structural components, but as active participants in catalysis, redox sensing, and signal transduction.
Emerging Research Areas for this compound
The foundational knowledge of MMTS's biochemical interactions is paving the way for several exciting and novel research directions. These emerging areas leverage its unique properties to explore complex biological systems and potential therapeutic and biotechnological applications.
Oncology and Metabolism : Recent studies have highlighted the potential of MMTS to alter the energy metabolism of cancer cells. nih.govnih.govcam.ac.uk Research on prostate cancer cells demonstrated that MMTS, but not its precursor SMCSO, could reduce mitochondrial metabolism and shift cells towards a less cancerous phenotype. nih.govnih.gov This opens up a new frontier for investigating MMTS and related thiosulfonates as potential anticancer agents that target metabolic vulnerabilities in tumors. nih.gov
Agricultural Science : MMTS has been identified as a potent volatile organic compound with strong anti-oomycete activity, particularly against Phytophthora infestans, the pathogen responsible for potato late blight. mdpi.com While its broad-spectrum toxicity raises questions for direct application, research is now focusing on its potential use in biocontrol strategies, where it could be released by plant-associated microbes at the site of infection. mdpi.comsigmaaldrich.com
Biotechnology and Sensor Development : The reversible inhibitory effect of MMTS on cysteine proteases is being explored for biotechnological purposes. nih.gov It can be used to protect these enzymes from autolysis during long-term storage and purification, with the ability to reactivate them when needed. nih.govnih.gov Furthermore, its interaction with proteases like papain is being investigated for the development of novel biosensors to detect and analyze protease activity in various biological contexts. sigmaaldrich.comalkalisci.comsigmaaldrich.com
Neurobiology and Ion Channel Research : MMTS is utilized for mapping the pore-lining regions of complex ion channels, such as the ryanodine (B192298) receptor. chemicalbook.com Its small size and reactivity with accessible cysteine residues provide a fine tool for probing the structure and gating mechanisms of these critical neuronal and muscular proteins.
The following table summarizes key findings from emerging research areas.
| Research Area | Organism/System Studied | Key Findings | Reference(s) |
| Oncology | DU145 Prostate Cancer Cells | MMTS alters energy metabolism, reduces mitochondrial ATP, and shifts cells toward a non-cancerous phenotype. | nih.govnih.govcam.ac.ukcam.ac.uk |
| Agricultural Science | Phytophthora infestans (Oomycete) | MMTS efficiently inhibits mycelial growth and zoospore viability, showing promise as an anti-oomycete agent. | mdpi.comsigmaaldrich.com |
| Biotechnology | Papain (Cysteine Protease) | MMTS provides reversible inhibition, preventing autolysis during storage and enabling subsequent reactivation. | nih.govsigmaaldrich.com |
| Neurobiology | Ryanodine Receptor (Ion Channel) | Used to map pore-lining regions by modifying sulfhydryl groups. | chemicalbook.com |
Translational Potential of this compound-Based Research
The insights gained from both foundational and emerging research on MMTS present significant opportunities for translation into practical applications across medicine, agriculture, and biotechnology.
Pharmaceutical Development : The discovery that MMTS can modulate the metabolic and signaling pathways in cancer cells suggests its potential as a lead compound for novel anticancer therapies. nih.govnih.gov Specifically, its ability to interfere with mitochondrial function and induce a non-cancerous phenotype could be exploited to develop drugs that target the unique metabolic landscape of tumors. nih.gov Further research into its effects on immune response pathways, such as IL-2 signaling, could also lead to new immunomodulatory drugs. nih.gov
Crop Protection Solutions : In agriculture, the potent anti-oomycete properties of MMTS could be harnessed to develop new, effective treatments for devastating plant diseases like late blight. mdpi.com While direct application might be limited by toxicity to non-target organisms, the translational focus is on "smart" delivery systems, such as encapsulation or, more promisingly, the use of engineered beneficial microbes that produce and release MMTS directly in the plant's rhizosphere or phyllosphere. mdpi.com
Biotechnological Reagents and Tools : The reversible inhibitory nature of MMTS makes it a commercially valuable reagent for the biotechnology industry. nih.gov It offers a solution for stabilizing and storing sensitive cysteine enzymes, which are widely used in research and industrial processes. nih.govnih.gov Additionally, its application in biosensor design could lead to new diagnostic tools for detecting protease activity associated with various diseases. alkalisci.comsigmaaldrich.com
Q & A
Q. What are the standard protocols for using MMTS in cysteine alkylation for protein modification?
MMTS is widely employed to alkylate cysteine thiol groups in proteins, preventing disulfide bond formation and stabilizing redox-sensitive states. A typical protocol involves incubating purified proteins with 5–10 mM MMTS in phosphate-buffered saline (PBS) or Tris-HCl (pH 7.4–8.0) for 30–60 minutes at room temperature. Excess reagent is removed via dialysis or size-exclusion chromatography . For cell-based studies, 25 mM MMTS in PBS is used to oxidize intracellular thiols, followed by fixation with glutaraldehyde for imaging applications .
Q. How does MMTS prevent disulfide bond scrambling during protein purification?
MMTS acts as a reversible thiol-blocking agent, forming mixed disulfides with cysteine residues. This prevents spontaneous disulfide bond rearrangement under oxidative conditions. Researchers should optimize MMTS concentration (1–10 mM) based on protein thiol content and buffer composition. Post-alkylation, reducing agents like TCEP or DTT can reverse MMTS modification for downstream analyses .
Q. What are the solubility and stability considerations for MMTS in experimental workflows?
MMTS is soluble in organic solvents (e.g., DMF, chloroform) and aqueous buffers (1:5 ratio in water). However, its stability decreases in aqueous solutions due to hydrolysis. Stock solutions in anhydrous DMF or chloroform (200 µL/mL) are recommended for long-term storage at –20°C. Purity should be verified via GC or refractive index (n20/D 1.513) before use .
Q. How is MMTS utilized in redox state preservation for structural biology studies?
In cryo-EM and X-ray crystallography, MMTS (5–10 mM) rapidly alkylates free thiols in proteins, "trapping" transient redox states (e.g., S-nitrosylation). This method minimizes artifacts during sample preparation, enabling high-resolution structural analysis of redox-sensitive motifs .
Q. What safety precautions are critical when handling MMTS in laboratory settings?
MMTS is a skin and eye irritant. Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation and direct contact. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Flash point (87°C) necessitates fire safety measures in high-temperature applications .
Advanced Research Questions
Q. How can MMTS be optimized in RAFT polymerization to suppress thiolactone side products?
In RAFT, MMTS (10–20 mol% relative to amine) reacts with thiols generated during aminolysis of dithioesters, preventing cyclization into thiolactones. This enables precise end-group functionalization (e.g., introducing alkynes via S-butynyl methanethiosulfonate). Reaction efficiency depends on pH (7.0–8.5) and solvent polarity .
Q. What methodologies validate MMTS-mediated redox regulation in live-cell imaging?
HeLa cells treated with 25 mM MMTS in PBS (pH 7.4) for 5–50 minutes at 4°C show thiol oxidation compatible with glutaraldehyde fixation. Post-treatment, immunogold labeling or fluorescent probes (e.g., Biotin-HPDP) can map redox-sensitive cysteines. Controls must include untreated cells and TCEP-reduced samples to confirm specificity .
Q. How does MMTS compare to other thiol-modifying agents (e.g., NEM, iodoacetamide) in proteomics?
MMTS offers reversibility, enabling post-alkylation reduction for downstream analyses like disulfide mapping. However, its larger size may sterically hinder modification in buried cysteine residues. Quantitative mass spectrometry studies show MMTS modifies ~85% of surface-exposed thiols in model proteins, compared to >95% for iodoacetamide .
Q. What contradictions exist in MMTS's reported antimutagenic and antimicrobial activities?
While MMTS inhibits fungal pathogens (e.g., Phytophthora infestans) at 10–50 µM, its efficacy varies with microbial membrane composition. Conflicting data arise in mammalian cell models: some studies report antimutagenic effects via ROS scavenging, while others note cytotoxicity at >10 mM. Dose-dependent assays and species-specific redox environments must be considered .
Q. How can MMTS enhance the performance of redox-responsive biomaterials?
MMTS-functionalized polymers exhibit disulfide-mediated degradation under reducing conditions. For example, MMTS-capped poly(methyl methacrylate) (PMMA) releases payloads in glutathione-rich tumor microenvironments. Key parameters include polymer molecular weight (10–50 kDa) and MMTS grafting density (1–5% molar ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
